![molecular formula C18H21NO6S B3004922 methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 359027-98-8](/img/structure/B3004922.png)

methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

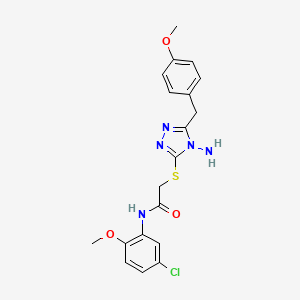

Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a compound that can be associated with the field of organic chemistry, particularly with the synthesis and study of molecules that have potential applications in medicinal chemistry and material science. The compound features a glycinate moiety, which is a derivative of glycine, the simplest amino acid, and is modified with sulfonyl and methoxy functional groups that can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the use of strong nucleophiles, such as methylsulfinyl carbanion, which can be generated in solvents like dimethyl sulfoxide (DMSO) . This method can be applied to the synthesis of various complex molecules, including those with glycinate structures. Additionally, the synthesis of similar compounds, such as methyl sulfomycinate, starts from simple precursors like diethoxyacetonitrile, indicating that the synthesis of methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate could potentially be achieved through a convergent synthetic approach .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can be quite complex. For instance, a related compound with a sulfonamide group shows a nearly trigonal-planar geometry around the nitrogen atom, which is bonded to two sulfur atoms and one carbon atom . This geometry can influence the overall molecular conformation and potentially the reactivity of the compound.

Chemical Reactions Analysis

Compounds with methoxy and sulfonyl groups can undergo various chemical reactions. For example, methyl β-(3,4-dimethoxyphenyl)glycidate can rearrange under acid catalysis to form different products depending on the reaction conditions . This suggests that methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate could also participate in similar acid-catalyzed reactions, leading to interesting derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The presence of dimethoxy groups can affect the solubility and stability of the molecule . The sulfonyl group can introduce steric hindrance and affect the electronic distribution within the molecule, which can be significant in determining the compound's reactivity and interaction with other molecules . The synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates, which are structurally related, indicates that such compounds can be isolated by column chromatography, suggesting a certain level of stability and suggesting that similar purification techniques might be applicable to methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate .

Aplicaciones Científicas De Investigación

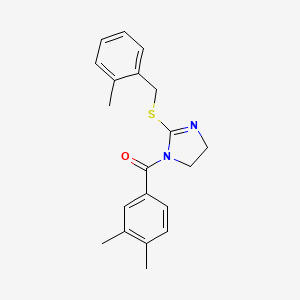

Chemical Reactions and Synthesis Techniques :

- Methyl trans-β-(3,4-dimethoxyphenyl)glycidate, a related compound, undergoes rearrangement to yield methyl 3,4-dimethoxyphenylpyruvate, and can form methyl β-(3,4-dimethoxyphenyl)-α-hydroxy-β-methoxy-propionate under specific conditions (Koyama, Nakagawa, & Fukawa, 1974).

- A study on the synthesis of poly(sulfonium cation) as an alkylating agent involved the polymerization of methyl 4-phenylthiophenyl sulfoxide, a compound structurally similar to methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).

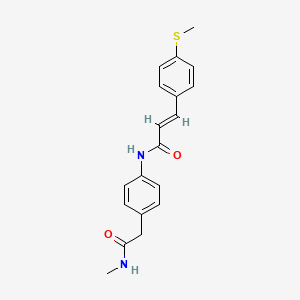

Pharmacological Applications :

- Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety, similar to the compound , were studied as potential inhibitors of vascular endothelial growth factor receptor (VEGFR-2), showing promising results as anticancer agents (Ghorab et al., 2016).

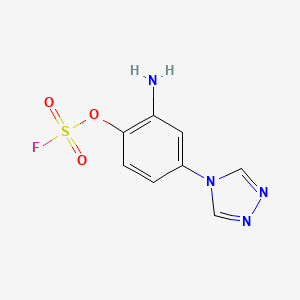

Analytical Chemistry Applications :

- The chemical structure of N-[(3,4-dimethoxyphenyl)methylene]-4-methylbenzenesulfonamide was elucidated using crystallography, indicating its potential application in structural analysis and design of related compounds (Yu, Gu, Zhao, & Li, 2004).

Propiedades

IUPAC Name |

methyl 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6S/c1-13-5-8-15(9-6-13)26(21,22)19(12-18(20)25-4)14-7-10-16(23-2)17(11-14)24-3/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMNSWYZBNVHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3004840.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3004841.png)

![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3004848.png)

![2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3004850.png)

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3004855.png)

![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004857.png)

![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)

![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)